molecular formula C8H8O3 B030214 Vanillin-13C CAS No. 86884-84-6

Vanillin-13C

Cat. No.: B030214
CAS No.: 86884-84-6
M. Wt: 153.14 g/mol
InChI Key: MWOOGOJBHIARFG-OUBTZVSYSA-N
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Description

4-Hydroxy-3-(methoxy-13C)benzaldehyde, also known as vanillin, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde and is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the benzene ring. This compound is widely known for its pleasant vanilla aroma and is commonly used as a flavoring agent in food and beverages .

Mechanism of Action

Target of Action

Vanillin-13C, also known as 4-Hydroxy-3-(methoxy-13C)benzaldehyde, is a labeled form of Vanillin . Vanillin is a single molecule extracted from vanilla beans and is widely used in perfume, food, and medicine . The primary targets of this compound are metabolic enzymes and proteases .

Mode of Action

This compound exhibits a quorum-quenching mode of action . It interacts with its targets by docking towards similar amino acids (Thr 131, Ilu 214) responsible for autoinducer signal anchoring in the transcriptional regulatory proteins . This interaction disrupts the normal functioning of these proteins, leading to changes in the metabolic processes they regulate.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the vanillin biosynthetic pathway, where it can either be the product of the pathway or a precursor to other intermediates . The biosynthesis of vanillin involves crucial biochemical steps such as side-chain shortening, methylation, and glucoside formation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic enzymes and proteases . By disrupting the normal functioning of these proteins, this compound can influence a variety of cellular processes, including metabolism and signal transduction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the isotopic distribution of 13C in this compound can be used to determine its origin . This makes it attractive for the analysis in the same experiment of site-specific and total isotope effects for testing authenticity, quality, and typicality of food samples .

Biochemical Analysis

Biochemical Properties

Vanillin-13C, like its more common isotope, is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of ferulic acid, a precursor in the biosynthesis of vanillin . The nature of these interactions often involves the transfer of a methyl group from S-adenosylmethionine (SAM) to vanillin, facilitated by O-methyltransferases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, vanillin has been found to inhibit nitric oxide in lipopolysaccharide-activated RAW264.7 macrophages, indicating an anti-inflammatory activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, in E. coli, the proteomics of vanillin-treated cells showed significant changes in the abundance of around 147 proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses of vanillin have been found to have beneficial effects, while intermediate doses indicate that vanillin possesses favorable effects through AchE inhibition .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, and can affect metabolic flux or metabolite levels . For instance, it is involved in the phenylpropanoid pathway for synthesizing ferulic acid from glucose .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-(methoxy-13C)benzaldehyde can be synthesized through various methods. One common method involves the reaction of phenol with chloroform in the presence of a base such as sodium hydroxide. This reaction produces 4-hydroxybenzaldehyde, which is then methylated using dimethyl sulfate or methyl iodide to yield 4-hydroxy-3-methoxybenzaldehyde .

Another method involves the condensation of 3,4,5-trimethoxyphenylacetic acid with 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the resulting cinnamic acid intermediate using copper and quinoline .

Industrial Production Methods

In industrial settings, 4-Hydroxy-3-(methoxy-13C)benzaldehyde is typically produced through the oxidation of lignin, a complex polymer found in the cell walls of plants. This process involves the use of oxidizing agents such as oxygen or hydrogen peroxide to break down lignin into smaller aromatic compounds, including vanillin .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(methoxy-13C)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Sodium borohydride

    Condensation: Hydrazides, ethanol as solvent

Major Products Formed

    Oxidation: Vanillic acid

    Reduction: Vanillyl alcohol

    Condensation: Schiff bases

Comparison with Similar Compounds

4-Hydroxy-3-(methoxy-13C)benzaldehyde is similar to other aromatic aldehydes such as:

The uniqueness of 4-Hydroxy-3-(methoxy-13C)benzaldehyde lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-3-(113C)methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOGOJBHIARFG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481345
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86884-84-6
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86884-84-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

10 g of 4-hydroxy-3-methoxyphenylglycolic acid (molecular weight 198) are dissolved in 100 g of water, and 82 g of an aqueous 20% FeCl3 -solution are added over a period of 20 to 30 minutes at 75° to 80° C., thus initiating a vigorous evolution of carbon dioxide which abates after another 30 minutes. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxy-3-methoxy benzaldehyde formed completely crystallises out of the acid oxidation solution on cooling. The 4-hydroxy-3-methoxybenzaldehyde can be completely extracted from the oxidation solution with benzene or toluene. The extract is washed with a little water, after which the solvent is distilled off until the 4-hydroxy-3-methoxybenzaldehyde can be precipitated from the mother liquor in crystalline form with cyclohexane or with light petrol.
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Synthesis routes and methods II

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
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beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
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Synthesis routes and methods III

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vanillin-13C
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Customer
Q & A

Q1: Why is Vanillin-13C-formyl used as a model compound in lignin research?

A1: Lignin, a complex polymer found in plant cell walls, is composed of various aromatic monomers. [] Vanillin is a similar aromatic compound structurally related to these monomers. By selectively enriching vanillin with 13C at specific positions, like the formyl group in this compound-formyl, researchers can use Nuclear Magnetic Resonance (NMR) spectroscopy to obtain more detailed information about the structure and bonding of lignin model compounds. [] This information helps in understanding the properties and behavior of lignin itself.

Q2: What specific information about lignin can be obtained using this compound-formyl and NMR?

A2: The research paper focuses on determining coupling constants (J(CH) and J(CC)) in lignin model compounds using NMR. [] These constants provide valuable insights into the electronic environment and interactions between atoms within the molecule. By analyzing the NMR spectra of this compound-formyl, researchers can determine the absolute values of these coupling constants, which are essential for understanding the structural features and conformational preferences of lignin model compounds. [] This knowledge contributes to a deeper understanding of lignin's complex structure and its role in plant cell walls.

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